Darunavir-d9 Impurity is a notable compound associated with the pharmaceutical agent Darunavir, primarily utilized in the treatment of human immunodeficiency virus infection. This compound is classified under the category of protease inhibitors and is recognized for its role in enhancing the efficacy of antiretroviral therapy. The molecular formula of Darunavir-d9 Impurity is , and it possesses a molecular weight of approximately 556.72 g/mol .
The synthesis of Darunavir-d9 Impurity involves several intricate chemical reactions, primarily focusing on the modification of the Darunavir structure to incorporate deuterium at specific positions. Notably, the synthesis can be achieved through various methods:
The synthetic pathway typically includes multiple steps involving reductions, cyclizations, and purifications to isolate the desired impurity with high purity levels. Each reaction step must be optimized for yield and selectivity to minimize unwanted byproducts .
The molecular structure of Darunavir-d9 Impurity can be represented using various chemical notation systems, including SMILES and InChI formats:
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@@H](O)[C@H](Cc1ccccc1)NC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4
InChI=1S/C27H37N3O7S/c1-17(2)15-20(28)25(31)30-29(15)24-18(3)22(32)26(34)35-23-12-13-36-14-11-21(23)19(4)5/h11-14,17-20,22,24,30-32H,15-16,28H2,1-10H3,(H,34,35)/t17-,18-,19-,20-,22+,24+/m0/s1
The compound has been characterized using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques. These analyses confirm the presence of deuterium labeling and assist in elucidating the structural features critical for its identification as an impurity .
Darunavir-d9 Impurity can undergo various chemical reactions typical for organic compounds containing functional groups such as amides and sulfamides. Key reactions include:
The stability of Darunavir-d9 Impurity under different stress conditions (e.g., thermal, oxidative) has been evaluated using standardized methods as per International Council for Harmonisation guidelines. The impurity exhibits relative stability under oxidative conditions but shows significant degradation under acidic hydrolysis .
As an impurity derived from Darunavir, Darunavir-d9 Impurity does not exhibit therapeutic action independently but may influence the pharmacokinetics of the parent drug by altering absorption or metabolism pathways.
Studies suggest that impurities like Darunavir-d9 may affect drug efficacy by competing with active sites or altering metabolic pathways through enzyme inhibition or induction mechanisms .
Darunavir-d9 Impurity has distinct physical properties that include:
The chemical properties include:
Darunavir-d9 Impurity serves several important roles in scientific research:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: